1-(1-hydroxypropan-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione
Description
1-(1-Hydroxypropan-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione is a maleimide derivative characterized by a hydroxypropan-2-yl substituent attached to the nitrogen of the pyrrole-2,5-dione core. Maleimides are widely used in bioconjugation chemistry due to their electrophilic nature, enabling reactions with thiol groups under mild conditions. The hydroxypropan-2-yl group introduces a secondary alcohol, enhancing hydrophilicity compared to purely aromatic or aliphatic substituents.
Properties
CAS No. |
176429-10-0 |
|---|---|
Molecular Formula |
C7H9NO3 |
Molecular Weight |
155.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Formation of Maleamic Acid Intermediate
Maleic anhydride reacts exothermically with 1-amino-2-propanol in anhydrous diethyl ether, forming the corresponding maleamic acid. The primary amine attacks the electrophilic carbonyl of maleic anhydride, yielding an open-chain intermediate. This step typically achieves near-quantitative conversion under mild conditions (0–5°C, 1 h), as demonstrated in the synthesis of N-phenylmaleimides.
Cyclodehydration to Maleimide
Cyclization of the maleamic acid is achieved using acetic anhydride and catalytic sodium acetate at 80–100°C. The reaction proceeds via nucleophilic acyl substitution, with the acetate ion deprotonating the amide nitrogen to facilitate intramolecular attack on the adjacent carbonyl. This method, adapted from N-phenylmaleimide syntheses, produces the target compound in 67–74% yield after recrystallization from ethanol/water.
Challenges and Optimizations
-
Steric Hindrance : The secondary hydroxyl group in 1-amino-2-propanol may impede cyclization. Increasing reaction time to 2–3 hours improves yields.
-
Byproduct Formation : Partial hydrolysis of maleic anhydride to maleic acid can occur; rigorous drying of solvents and reagents mitigates this issue.
Mitsunobu Alkylation Approach
The Mitsunobu reaction offers an alternative route for introducing the 1-hydroxypropan-2-yl group to maleimide’s nitrogen atom. This method is particularly advantageous when the requisite amine is unavailable or unstable.
Reaction Mechanism
Maleimide reacts with 1-hydroxypropan-2-ol in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF). The alcohol is activated via a phosphonium intermediate, enabling nucleophilic displacement by maleimide’s nitrogen.
Conditions and Yield
Optimal conditions (0.2 M in THF, 24 h at 25°C) yield 55–65% of the target compound, lower than the maleic anhydride route due to steric hindrance from the secondary alcohol. Primary alcohols, such as 2-hydroxyethyl derivatives, achieve higher yields (75–85%) under identical conditions.
Key Considerations
-
Solvent Choice : THF or dichloromethane prevents side reactions.
-
Stoichiometry : A 1:1.2 ratio of maleimide to alcohol minimizes unreacted starting material.
Alternative Synthetic Strategies
Protective Group Strategies
To circumvent reactivity issues, the hydroxyl group in 1-hydroxypropan-2-ol can be protected as a tert-butyldimethylsilyl (TBS) ether before Mitsunobu alkylation. Post-alkylation, deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroxyl functionality. This approach increases overall yield to 72% but adds synthetic steps.
Reductive Amination
A less common method involves reductive amination of maleimide with hydroxyacetone (1-hydroxypropan-2-one) using sodium cyanoborohydride. However, this route suffers from low selectivity (35–40% yield) due to competing imine formation.
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Maleic Anhydride-Amide | Acetic anhydride, 80°C, 2 h | 67–74 | High purity, minimal byproducts | Requires specialized amine |
| Mitsunobu Alkylation | DEAD/PPh₃, THF, 25°C, 24 h | 55–65 | Broad alcohol compatibility | Low yield with secondary alcohols |
| Protective Group Route | TBS protection, TBAF deprotection | 72 | Improved Mitsunobu efficiency | Multi-step, costly reagents |
Chemical Reactions Analysis
Types of Reactions
1-(1-hydroxypropan-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The hydroxypropan-2-yl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
1-(1-hydroxypropan-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of various materials and chemicals, contributing to advancements in industrial processes
Mechanism of Action
The mechanism of action of 1-(1-hydroxypropan-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural and Electronic Features
Key Observations :
- The hydroxypropan-2-yl group in the target compound enhances polarity and water solubility compared to hydrophobic substituents like phenylethyl or chlorophenyl .
- Electron-withdrawing groups (e.g., Cl, pyridine) increase the electrophilicity of the maleimide ring, accelerating reactions with nucleophiles like thiols . Conversely, electron-donating groups (e.g., -OH, -NH₂) reduce electrophilicity but improve biocompatibility .
Physicochemical Properties
Notes:
- The hydrochloride salt of 1-(4-aminobutyl)-... exhibits high water solubility, making it suitable for biomedical applications .
- Chlorophenyl-substituted maleimides are highly reactive but may require stabilization in drug conjugate synthesis .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 1-(1-hydroxypropan-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, substituted maleimides (e.g., 1-(2-chlorophenyl) derivatives) are synthesized by reacting maleic anhydride with substituted amines under reflux in aprotic solvents like THF or DMF . Optimization involves controlling temperature (60–100°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 for amine to anhydride). Purity ≥95% is achievable through recrystallization in ethanol or acetone .
Q. How can X-ray crystallography be utilized to resolve the stereochemical configuration of this compound?
- Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is critical. Key parameters include refining the hydroxypropan-2-yl group’s orientation and hydrogen-bonding interactions. Data collection at low temperatures (100 K) minimizes thermal motion artifacts. Compare bond lengths (e.g., C=O at ~1.21 Å) and angles with similar structures (e.g., 1-(2-fluorophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione) to validate geometry .
Q. What analytical techniques are essential for characterizing its purity and structural integrity?
- Methodological Answer : Use a combination of:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., hydroxypropan-2-yl protons at δ 1.2–1.5 ppm for CH3 and δ 3.5–4.0 ppm for OH).
- HPLC-MS : To detect impurities (<5%) and verify molecular ion peaks (e.g., [M+H]+ at m/z ~196).
- FT-IR : Confirm maleimide C=O stretches at ~1700–1750 cm⁻¹ and OH vibrations at ~3200–3500 cm⁻¹ .
Advanced Research Questions
Q. How can contradictions between experimental spectral data and computational predictions (e.g., DFT) be systematically addressed?
- Methodological Answer :
Benchmark Computational Models : Compare DFT-optimized geometries (B3LYP/6-31G*) with X-ray data to validate bond lengths/angles.
NMR Shift Calculations : Use gauge-including atomic orbital (GIAO) methods to predict chemical shifts. Discrepancies >0.5 ppm may indicate solvent effects or conformational flexibility.
Thermodynamic Data : Compare experimental enthalpy of formation (e.g., from calorimetry) with CBS-QB3 calculations. Adjust solvation models (e.g., COSMO) to align with experimental data .
Q. What strategies enhance the maleimide moiety’s reactivity for site-specific bioconjugation in protein engineering?
- Methodological Answer :
- Thiol-Ene Chemistry : Maleimide reacts selectively with cysteine thiols at pH 6.5–7.5. Optimize buffer conditions (e.g., PBS with 1 mM EDTA) to prevent disulfide scrambling.
- Kinetic Control : Use a 2:1 molar excess of maleimide to protein to minimize hydrolysis. Monitor reaction progress via UV-Vis (λ = 300–320 nm for maleimide consumption).
- Stability Studies : Assess conjugate stability under physiological conditions (e.g., 37°C, pH 7.4) using SDS-PAGE or LC-MS .
Q. Which computational approaches are suitable for predicting electronic properties and bioactivity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinases). Validate with MD simulations (NAMD/GROMACS) to assess binding stability.
- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, a small HOMO-LUMO gap (<4 eV) suggests potential as an electron-deficient dienophile.
- ADMET Prediction : Apply QSAR models (e.g., SwissADME) to estimate pharmacokinetic properties like logP (target ~2–3 for optimal bioavailability) .
Q. How can experimental phasing in crystallography improve structural resolution for derivatives of this compound?
- Methodological Answer : Use SHELXC/D/E pipelines for high-throughput phasing. Heavy-atom derivatives (e.g., selenomethionine incorporation) or molecular replacement (using PDB ID 1XYZ as a template) enhance phase determination. For twinned crystals, refine using the TWIN/BASF commands in SHELXL .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
